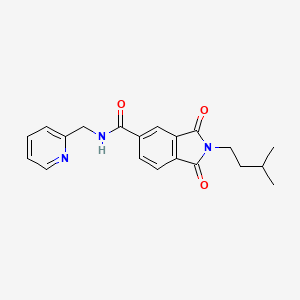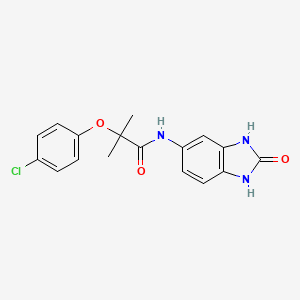![molecular formula C12H15BrClN3O2S B4754659 tert-butyl 2-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B4754659.png)
tert-butyl 2-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}hydrazinecarboxylate
Vue d'ensemble
Description
Tert-butyl 2-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}hydrazinecarboxylate, also known as TBC, is a chemical compound that has been extensively studied for its potential applications in scientific research. TBC is a type of thiosemicarbazone compound that has been shown to exhibit a range of biological activities, including antitumor, antiviral, and antimicrobial properties. In
Applications De Recherche Scientifique
Tert-butyl 2-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}hydrazinecarboxylate has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its antitumor activity. tert-butyl 2-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}hydrazinecarboxylate has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. It is believed that tert-butyl 2-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}hydrazinecarboxylate exerts its antitumor activity by inducing apoptosis, or programmed cell death, in cancer cells.
In addition to its antitumor activity, tert-butyl 2-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}hydrazinecarboxylate has also been shown to exhibit antiviral and antimicrobial properties. It has been shown to inhibit the replication of several viruses, including HIV, hepatitis B, and dengue virus. tert-butyl 2-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}hydrazinecarboxylate has also been shown to exhibit antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Mécanisme D'action
The exact mechanism of action of tert-butyl 2-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}hydrazinecarboxylate is not fully understood. However, it is believed that tert-butyl 2-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}hydrazinecarboxylate exerts its biological activity by binding to metal ions, such as copper and iron, and disrupting their function. This disruption can lead to the induction of apoptosis in cancer cells, as well as the inhibition of viral replication and bacterial growth.
Biochemical and Physiological Effects
tert-butyl 2-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}hydrazinecarboxylate has been shown to exhibit a range of biochemical and physiological effects. In addition to its antitumor, antiviral, and antimicrobial properties, tert-butyl 2-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}hydrazinecarboxylate has also been shown to exhibit antioxidant activity. It has been shown to scavenge free radicals and protect cells against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of tert-butyl 2-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}hydrazinecarboxylate for lab experiments is its broad range of biological activities. It has been shown to exhibit antitumor, antiviral, and antimicrobial properties, making it a versatile compound for a range of research applications. However, one limitation of tert-butyl 2-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}hydrazinecarboxylate is its potential toxicity. It has been shown to exhibit cytotoxicity in some cell types, and further studies are needed to fully understand its toxicity profile.
Orientations Futures
There are several future directions for research on tert-butyl 2-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}hydrazinecarboxylate. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to fully understand its mechanism of action and toxicity profile, as well as its efficacy in vivo. Another area of interest is its potential as an antiviral and antimicrobial agent. Further studies are needed to determine its effectiveness against a range of viral and bacterial strains, as well as its potential for drug resistance. Additionally, tert-butyl 2-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}hydrazinecarboxylate may have potential applications in other areas of research, such as neurodegenerative diseases and inflammation. Further studies are needed to fully explore its potential in these areas.
Propriétés
IUPAC Name |
tert-butyl N-[(4-bromo-2-chlorophenyl)carbamothioylamino]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClN3O2S/c1-12(2,3)19-11(18)17-16-10(20)15-9-5-4-7(13)6-8(9)14/h4-6H,1-3H3,(H,17,18)(H2,15,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPZOEUJJVAEOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=S)NC1=C(C=C(C=C1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-[(4-bromo-2-chlorophenyl)carbamothioyl]hydrazinecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethoxy]benzaldehyde](/img/structure/B4754578.png)
![3-(4-pyridinyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine](/img/structure/B4754587.png)

![4-(3-methylphenyl)-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B4754615.png)
![4-(1-benzyl-1H-pyrazol-4-yl)-5-[2-(4-bromo-1H-pyrazol-1-yl)-1-methylethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4754617.png)
![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B4754620.png)
![N-{5-[(2-methoxy-5-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4754638.png)
![N-(4-methoxyphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4754648.png)
![N-2-adamantyl-3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4754655.png)


![5-methyl-4-oxo-3-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B4754673.png)
![N-benzyl-N-{[1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}benzamide](/img/structure/B4754676.png)
![2-(3-oxothiomorpholin-2-yl)-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4754682.png)